

Drometrizole-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Drometrizole-d3

Cat. No.: B1156295

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In-Depth Technical Guide to Drometrizole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Drometrizole-d3**, a deuterated analogue of the ultraviolet (UV) absorber Drometrizole. This document details its chemical properties, synthesis, and applications, with a focus on its role as an internal standard in analytical methodologies.

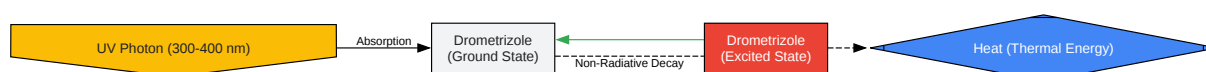
Core Chemical Data

Drometrizole-d3 is the isotopically labeled version of Drometrizole, where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution is critical for its use in quantitative analysis, particularly in mass spectrometry-based methods.

Property	Value
Chemical Name	2-(2H-Benzotriazol-2-yl)-4-(methyl-d3)-phenol
CAS Number	Not explicitly assigned; parent compound Drometrizole is CAS 2440-22-4.
Molecular Formula	C ₁₃ H ₈ D ₃ N ₃ O
Molecular Weight	228.26 g/mol

Mechanism of Action: UV Absorption

Drometrizole functions as a UV absorber by converting harmful UV radiation into harmless thermal energy. Its high degree of photostability allows it to dissipate the absorbed energy without undergoing significant degradation[1]. This property is crucial for protecting various materials, including cosmetics and plastics, from the damaging effects of sunlight[2][3][4]. The process involves the absorption of UV photons, leading to an excited electronic state, followed by a rapid, non-radiative decay back to the ground state, releasing the energy as heat.



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Caption: Mechanism of UV energy dissipation by Drometrizole.

Synthesis Protocol

While a specific, publicly available, detailed synthesis protocol for **Drometrizole-d3** is not readily found, a general method can be inferred from standard practices for synthesizing deuterated aromatic compounds. The synthesis would likely involve a multi-step process, starting with a deuterated precursor. A plausible route is the H-D exchange reaction of the starting material for the methyl group with a deuterium source like heavy water (D_2O) under high temperature and pressure, often facilitated by a catalyst.

General Synthetic Approach:

- **Deuteration of Precursor:** The synthesis would likely begin with the deuteration of a precursor to 4-methylphenol, such as p-cresol, to introduce the d3-methyl group. This can be achieved through various deuteration methods.
- **Nitration:** The resulting 4-(methyl-d3)-phenol would then be nitrated to introduce a nitro group ortho to the hydroxyl group.

- **Reduction:** The nitro group is subsequently reduced to an amino group, forming 2-amino-4-(methyl-d3)-phenol.
- **Diazotization and Cyclization:** The amino group is diazotized and then reacted with a suitable coupling partner to form the benzotriazole ring structure, yielding the final **Drometrizole-d3** product.

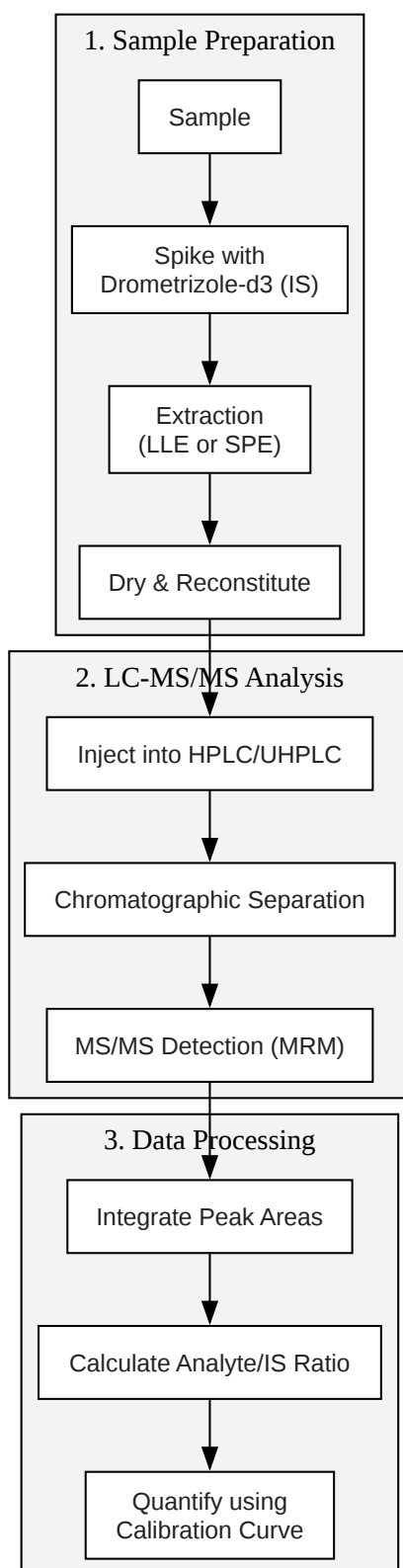
Experimental Protocols: Application as an Internal Standard

Drometrizole-d3 is primarily used as an internal standard for the quantification of Drometrizole in various matrices, including environmental samples, cosmetics, and biological fluids. Its chemical similarity to the analyte and its distinct mass ensure accurate and precise measurements.

Typical Workflow for Quantification using LC-MS/MS:

- **Sample Preparation:**
 - A known amount of **Drometrizole-d3** internal standard solution is spiked into the sample and calibration standards.
 - The sample undergoes extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.
 - The extract is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
- **Chromatographic Separation:**
 - An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - The analyte and internal standard are separated on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid.

- Mass Spectrometric Detection:
 - The separated compounds are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Specific precursor-to-product ion transitions are monitored for both Drometrizole and **Drometrizole-d3**.
 - The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the amount of Drometrizole in the unknown sample.



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Caption: Workflow for Drometrizole analysis using **Drometrizole-d3**.

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